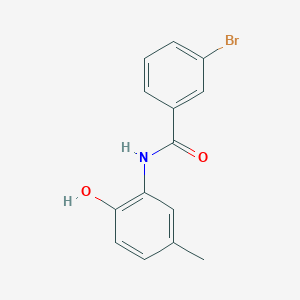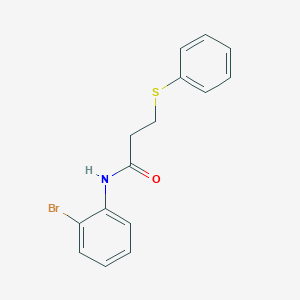![molecular formula C18H18N2O5S B5813945 4-methoxy-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzenesulfonamide](/img/structure/B5813945.png)
4-methoxy-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is also known as GSK-J4 and is a potent inhibitor of the histone demethylase JMJD3. In
Mechanism of Action
The mechanism of action of 4-methoxy-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzenesulfonamide involves the inhibition of the histone demethylase JMJD3. This enzyme is involved in the removal of methyl groups from lysine residues on histone proteins, which can lead to changes in gene expression. By inhibiting JMJD3, this compound can alter gene expression patterns and induce cell death in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer and anti-inflammatory effects, this compound has been shown to have other biochemical and physiological effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines, which can contribute to the development of inflammatory diseases. Additionally, the compound has been shown to have anti-oxidant effects and can protect cells from oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-methoxy-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzenesulfonamide in lab experiments is its potency as a JMJD3 inhibitor. The compound has been shown to be highly effective at inhibiting the enzyme, which makes it a valuable tool for studying the role of JMJD3 in various biological processes. However, one limitation of using this compound is its potential toxicity. The compound has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research involving 4-methoxy-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzenesulfonamide. One area of interest is the potential use of the compound in combination with other cancer treatments, such as chemotherapy or radiation therapy. Additionally, further research is needed to fully understand the mechanisms underlying the anti-inflammatory effects of the compound, which could lead to the development of new treatments for inflammatory diseases. Finally, there is potential for the development of new derivatives of this compound with improved potency and reduced toxicity, which could further enhance its potential as a research tool and therapeutic agent.
Synthesis Methods
The synthesis of 4-methoxy-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzenesulfonamide involves a multi-step process that includes the reaction of 4-methoxybenzaldehyde with hydroxylamine hydrochloride to form 4-methoxyphenyl isoxazoline. This intermediate is then reacted with 3-bromopropylsulfonamide to form the final product.
Scientific Research Applications
4-methoxy-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzenesulfonamide has been extensively studied for its potential applications in cancer research. The compound has been shown to inhibit the growth of cancer cells and induce cell death in various types of cancer, including leukemia, breast cancer, and prostate cancer. Additionally, the compound has been shown to have anti-inflammatory effects and has potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
4-methoxy-N-[[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S/c1-23-14-5-3-13(4-6-14)18-11-16(25-20-18)12-19-26(21,22)17-9-7-15(24-2)8-10-17/h3-11,19H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMHQCCVNPSLDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=C2)CNS(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(isopropylthio)-3-(2-methyl-2-propen-1-yl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5813865.png)
![N,N-diethyl-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5813870.png)
![(4-bromobenzyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B5813873.png)
![2-bromo-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide](/img/structure/B5813877.png)
![(3-amino-6-methylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone](/img/structure/B5813895.png)
![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]isonicotinamide](/img/structure/B5813900.png)
![3-{[(1-methyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoic acid](/img/structure/B5813909.png)


![N-cyclohexyl-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5813926.png)
![N'-{[2-(4-ethoxyphenyl)-4-phenyl-4H-chromen-3-yl]methylene}isonicotinohydrazide](/img/structure/B5813934.png)
![{1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}(phenyl)methanone](/img/structure/B5813938.png)

